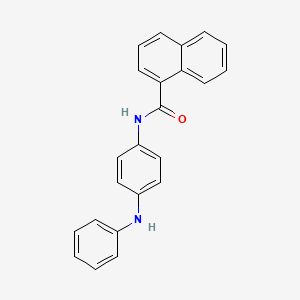
N-(2,4-difluorophenyl)-3-(2-nitrophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-difluorophenyl)-3-(2-nitrophenyl)acrylamide, also known as DFP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DFP is a member of the acrylamide family of compounds, which are known for their ability to interact with biological molecules and alter their function. In
Wirkmechanismus
N-(2,4-difluorophenyl)-3-(2-nitrophenyl)acrylamide works by irreversibly binding to the active site of serine hydrolases, which prevents their normal function. This binding occurs through the formation of a covalent bond between the acrylamide group of N-(2,4-difluorophenyl)-3-(2-nitrophenyl)acrylamide and the active site serine residue of the enzyme. Once bound, N-(2,4-difluorophenyl)-3-(2-nitrophenyl)acrylamide can alter the activity of the enzyme and provide insight into its function.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-3-(2-nitrophenyl)acrylamide has been shown to have a wide range of biochemical and physiological effects. In addition to its ability to inhibit serine hydrolases, N-(2,4-difluorophenyl)-3-(2-nitrophenyl)acrylamide has also been shown to induce apoptosis (programmed cell death) in cancer cells. This effect is thought to be due to N-(2,4-difluorophenyl)-3-(2-nitrophenyl)acrylamide's ability to alter the function of proteins involved in cell survival and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2,4-difluorophenyl)-3-(2-nitrophenyl)acrylamide in lab experiments is its specificity for serine hydrolases. This specificity allows researchers to selectively inhibit the activity of these enzymes without affecting other biological molecules. However, N-(2,4-difluorophenyl)-3-(2-nitrophenyl)acrylamide also has some limitations, including its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are many potential future directions for N-(2,4-difluorophenyl)-3-(2-nitrophenyl)acrylamide research. One area of interest is the development of new N-(2,4-difluorophenyl)-3-(2-nitrophenyl)acrylamide analogs with improved specificity and efficacy. Another area of interest is the use of N-(2,4-difluorophenyl)-3-(2-nitrophenyl)acrylamide in the development of new cancer therapies. By understanding the biochemical and physiological effects of N-(2,4-difluorophenyl)-3-(2-nitrophenyl)acrylamide, researchers may be able to develop new treatments that target cancer cells specifically. Additionally, N-(2,4-difluorophenyl)-3-(2-nitrophenyl)acrylamide may have potential applications in the study of neurological disorders, as serine hydrolases have been implicated in these conditions.
Synthesemethoden
N-(2,4-difluorophenyl)-3-(2-nitrophenyl)acrylamide can be synthesized through a multi-step process that involves the reaction of 2,4-difluoroaniline with 2-nitrobenzaldehyde. The resulting intermediate is then treated with acryloyl chloride to yield N-(2,4-difluorophenyl)-3-(2-nitrophenyl)acrylamide. This synthesis method has been optimized to produce high yields of pure N-(2,4-difluorophenyl)-3-(2-nitrophenyl)acrylamide, which is essential for its use in scientific research.
Wissenschaftliche Forschungsanwendungen
N-(2,4-difluorophenyl)-3-(2-nitrophenyl)acrylamide has been used extensively in scientific research due to its ability to interact with biological molecules and alter their function. Specifically, N-(2,4-difluorophenyl)-3-(2-nitrophenyl)acrylamide has been shown to inhibit the activity of serine hydrolases, which are enzymes that play a critical role in many biological processes. By inhibiting these enzymes, N-(2,4-difluorophenyl)-3-(2-nitrophenyl)acrylamide can be used to study their function and potential therapeutic applications.
Eigenschaften
IUPAC Name |
(E)-N-(2,4-difluorophenyl)-3-(2-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N2O3/c16-11-6-7-13(12(17)9-11)18-15(20)8-5-10-3-1-2-4-14(10)19(21)22/h1-9H,(H,18,20)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIHHGVFMCTSSX-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=C(C=C(C=C2)F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=C(C=C(C=C2)F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(2,4-difluorophenyl)-3-(2-nitrophenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(5-tert-butyl-1H-1,2,3-triazol-1-yl)phenyl]-4,4-dimethyl-1-penten-3-one](/img/structure/B5886264.png)



![N,N'-di-tert-butyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5886281.png)


![5-[(4-chlorobenzyl)thio]-1-(3,4-dimethylphenyl)-1H-tetrazole](/img/structure/B5886296.png)
![1-propyl-N-[3-(trifluoromethyl)benzyl]-4-piperidinamine](/img/structure/B5886322.png)
![(4-methoxy-3-biphenylyl)[(5-methyl-2-thienyl)methyl]amine](/img/structure/B5886328.png)
![N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide](/img/structure/B5886330.png)
![N-(4-fluorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5886351.png)
![N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5886354.png)
![4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5886362.png)